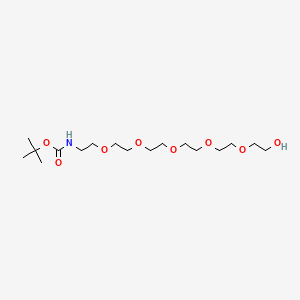

Boc-NH-PEG6-OH

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO8/c1-17(2,3)26-16(20)18-4-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-19/h19H,4-15H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZYGSPDXUBTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331242-61-6 | |

| Record name | Boc-NH-PEG6-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG6-OH: Properties, Protocols, and Applications

This guide provides an in-depth technical overview of 1-(tert-Butoxycarbonylamino)-17-hydroxy-3,6,9,12,15-pentaoxaheptadecane (Boc-NH-PEG6-OH), a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, field-proven experimental protocols, and strategic applications of this versatile molecule in advanced bioconjugation and therapeutic development.

Introduction: The Strategic Importance of a Heterobifunctional PEG Linker

In the sophisticated architecture of modern therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the entire construct. This compound has emerged as a pivotal building block in this domain. Its structure features three key components:

-

A tert-butyloxycarbonyl (Boc) protected amine : This acid-labile protecting group provides an orthogonal handle for sequential conjugation, preventing unwanted side reactions of the primary amine during initial synthetic steps.

-

A hexaethylene glycol (PEG6) spacer : This discrete, hydrophilic chain enhances the aqueous solubility of the molecule and the final conjugate, reduces aggregation, and provides a flexible, defined-length spacer to bridge molecular entities.

-

A terminal primary hydroxyl group (-OH) : This functional group offers a versatile site for further chemical modification, allowing for the introduction of a wide array of functionalities or direct conjugation to other molecules.

This unique combination of features allows for a modular and controlled approach to the synthesis of complex bioconjugates, making this compound an invaluable tool in drug discovery and development.[1][2]

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical reagent is fundamental to its effective and reproducible use. This section details the key physical and spectroscopic properties of this compound.

Core Chemical Properties

The following table summarizes the essential chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate | [1] |

| Synonyms | N-Boc-PEG6-alcohol, t-Boc-N-amido-PEG6-alcohol, BocNH-PEG6-OH | [1] |

| CAS Number | 331242-61-6 | [1] |

| Molecular Formula | C₁₇H₃₅NO₈ | [1] |

| Molecular Weight | 381.5 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or oil | [3][4] |

| Purity | Typically ≥95% | [1][5] |

| Solubility | Soluble in water, DMSO, DMF, DCM, and other common organic solvents | [6][7] |

| Storage Conditions | Store at -20°C to -5°C, keep in a dry place and avoid sunlight.[1][8] |

Note: Some physical properties such as density and refractive index are not widely reported for this compound specifically. However, for the closely related compound Boc-NH-PEG6-CH2COOH (CAS 391684-36-9), a liquid with a density of approximately 1.134 g/cm³ and a refractive index of ~1.4657 has been reported.[3][9] These values can serve as a reasonable estimate.

Spectroscopic Profile (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of organic molecules. The predicted chemical shifts for this compound in a deuterated solvent like CDCl₃ are provided below. These values are based on the analysis of similar PEG-containing structures and standard chemical shift tables.[10][11]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts:

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| Boc (-C(CH₃)₃) | ~1.44 | s | 9H | ~28.4 |

| Boc (-C(CH₃)₃) | - | - | - | ~79.1 |

| Boc (-C=O) | - | - | - | ~156.1 |

| -NH- | ~5.1 (broad) | s | 1H | - |

| -NH-CH₂- | ~3.32 | q | 2H | ~40.3 |

| -NH-CH₂-CH₂-O- | ~3.55 | t | 2H | ~70.2 |

| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 | m | 20H | ~70.5 |

| -O-CH₂-CH₂-OH | ~3.73 | t | 2H | ~72.5 |

| -CH₂-OH | ~3.60 | t | 2H | ~61.7 |

| -OH | Variable (broad) | s | 1H | - |

Experimental Protocols and Methodologies

The utility of this compound lies in its dual reactivity. The hydroxyl group can be activated for nucleophilic substitution, while the Boc-protected amine can be deprotected to reveal a reactive primary amine. This section provides detailed, field-proven protocols for these key transformations.

Activation of the Terminal Hydroxyl Group via Tosylation

Converting the terminal hydroxyl group into a better leaving group, such as a tosylate, is a common first step for subsequent nucleophilic substitution reactions. This protocol is a self-validating system; successful tosylation can be confirmed by NMR, observing the appearance of aromatic proton signals from the tosyl group and a downfield shift of the adjacent methylene protons (-CH₂-OTs).

Experimental Protocol: Tosylation of this compound

-

Preparation : Ensure all glassware is flame-dried or oven-dried to maintain anhydrous conditions.

-

Dissolution : Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM, ~10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling : Cool the solution to 0°C using an ice bath.

-

Base Addition : Add triethylamine (Et₃N) or pyridine (1.5 equivalents) to the solution.

-

Tosyl Chloride Addition : Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise to the stirred solution.

-

Reaction : Stir the reaction mixture at 0°C for 4 hours. If monitoring by Thin Layer Chromatography (TLC) shows incomplete conversion, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up :

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, Boc-NH-PEG6-OTs, can be purified by silica gel column chromatography if necessary.

Caption: Workflow for the tosylation of this compound.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step to unmask the primary amine for subsequent conjugation. This is reliably achieved under acidic conditions. The choice of acid (e.g., TFA or HCl) depends on the stability of other functional groups in the molecule.

Experimental Protocol: Boc Deprotection

-

Dissolution : Dissolve the Boc-protected PEG conjugate (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling : Cool the solution to 0°C in an ice bath.

-

Acid Addition : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to alkylation by the resulting tert-butyl cation, a scavenger such as triisopropylsilane (TIS, 1-5%) can be added.[12]

-

Reaction : Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up :

-

Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation).

-

To ensure complete removal of residual acid, co-evaporate the residue with toluene (2-3 times).

-

The resulting amine TFA salt (H₂N-PEG6-OH · TFA) can often be used directly in the next step without further purification. If the free amine is required, the residue can be dissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize the acid.

-

Caption: General workflow for the acidic deprotection of the Boc group.

Applications in Drug Development and Bioconjugation

The bifunctional nature of this compound makes it a cornerstone in the modular synthesis of complex therapeutic agents.

PROTAC Synthesis

In PROTACs, the linker's length and composition are critical for inducing the formation of a stable ternary complex between the target protein and an E3 ligase, leading to target degradation.[] this compound is an ideal starting point for synthesizing PROTAC linkers.

Causality in PROTAC Synthesis Workflow:

-

Initial Conjugation : The hydroxyl group of this compound can be activated (e.g., via tosylation or mesylation) and then conjugated to a nucleophilic handle on the first ligand (either the target protein ligand or the E3 ligase ligand). The Boc group's stability under these conditions is crucial, preventing polymerization or unwanted self-reaction.

-

Boc Deprotection : The Boc group is then removed under acidic conditions, as described in Protocol 3.2, to reveal the terminal primary amine.

-

Final Conjugation : This newly exposed amine is then coupled to the second ligand, which typically has a carboxylic acid moiety that is activated (e.g., with HATU or EDC/NHS), to form a stable amide bond, completing the PROTAC structure.[14]

Caption: Modular synthesis of a PROTAC using this compound.

Antibody-Drug Conjugate (ADC) Linkers

In ADCs, the linker plays a vital role in the stability of the conjugate in circulation and the efficient release of the cytotoxic payload at the target site. The hydrophilic PEG6 chain of this compound can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation caused by hydrophobic payloads.[1] The dual functionalities allow for the sequential attachment of the payload and the antibody conjugation handle.

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound and its subsequent conjugates is paramount for reproducible results.

-

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is the standard method for assessing purity. A C18 column with a water/acetonitrile gradient containing an additive like formic acid or TFA is typically used.[][15] The absence of significant impurity peaks confirms the purity of the material.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, providing definitive identification.[15]

-

Nuclear Magnetic Resonance (NMR) : As detailed in Section 2.2, ¹H and ¹³C NMR are used for unambiguous structural elucidation and confirmation of atomic connectivity.

Handling, Storage, and Safety

Storage : For long-term stability, this compound should be stored at low temperatures, typically -20°C to -5°C, in a tightly sealed container, protected from light and moisture to prevent degradation.[1][8]

Handling : As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a chemical fume hood.[16][17]

Safety : A specific Safety Data Sheet (SDS) for CAS 331242-61-6 is not widely available. However, based on data for similar PEG and Boc-protected compounds, it is not classified as a hazardous substance.[16][17] Nevertheless, direct contact with skin and eyes should be avoided. In case of contact, rinse the affected area thoroughly with water. The compound is intended for research use only.

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for professionals in drug development and bioconjugation. Its well-defined structure, featuring an orthogonally protected amine, a hydrophilic PEG spacer, and a reactive hydroxyl group, enables the precise, modular synthesis of complex molecules like PROTACs and ADCs. The robust and reliable protocols for the manipulation of its functional groups, combined with its favorable physicochemical properties, solidify its role as a critical tool in advancing the frontiers of targeted therapeutics.

References

- This statement is a synthesis of the general knowledge in the field and is not directly

-

Schem.jp SDS for BocNH-PEG6-BocNH. Schem.jp. [Link]

-

Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. National Institutes of Health (NIH). [Link]

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Boc-NH-PEG6-COOH (30 atoms); [600141-83-1]. Aapptec Peptides. [Link]

-

On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

- 1. This compound | CAS:331242-61-6 | Biopharma PEG [biochempeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]

- 8. Boc-NH-PEG-OH, PEG Linker - Biopharma PEG [biochempeg.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. web.pdx.edu [web.pdx.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Schem.jp SDS [schem.jp]

- 17. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to Boc-NH-PEG6-OH: A Core Component in Advanced Drug Development

Introduction: The Pivotal Role of PEGylation in Modern Therapeutics

In the landscape of advanced drug development, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the rational design of linker molecules is paramount. These linkers are not mere spacers; they are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties. Among the most utilized and versatile linkers are those based on polyethylene glycol (PEG). PEGylation, the process of covalently attaching PEG chains to a molecule, is a well-established strategy to enhance the solubility, stability, and circulation half-life of therapeutics, while reducing their immunogenicity.

This technical guide provides an in-depth exploration of a specific and highly valuable PEG linker: Boc-NH-PEG6-OH . This heterobifunctional molecule, featuring a Boc-protected amine and a terminal hydroxyl group on a discrete six-unit PEG chain, offers researchers a powerful tool for the precise construction of complex bioconjugates. We will delve into its core physicochemical properties, synthesis and characterization, and provide field-proven insights into its application in cutting-edge therapeutic modalities.

Physicochemical Properties of this compound

This compound is a monodisperse PEG derivative, meaning it has a precisely defined length and molecular weight, which is crucial for the batch-to-batch reproducibility of drug candidates. Its structure is characterized by a hexaethylene glycol chain, providing a balance of hydrophilicity and a defined spatial separation between conjugated moieties.

| Property | Value | Source(s) |

| Molecular Formula | C17H35NO8 | [1][2] |

| Molecular Weight | 381.5 g/mol | [1][2] |

| CAS Number | 331242-61-6 | [1][2] |

| Appearance | Colorless to light yellow liquid/oil | |

| Purity | Typically ≥95% | [1][2] |

| Solubility | Soluble in water and most organic solvents | [3] |

| Storage | Store at -20°C to 4°C, protected from light and moisture | [1][2] |

The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine for subsequent conjugation.[3] The terminal hydroxyl group offers an alternative site for chemical modification, further enhancing the linker's versatility.[1]

Synthesis and Quality Control: Ensuring Linker Integrity

The synthesis of this compound is a multi-step process that requires careful control to ensure the final product's high purity and monodispersity. While specific proprietary synthesis routes may vary between suppliers, a general and illustrative synthetic workflow is presented below. The process typically starts from a commercially available hexaethylene glycol.

Caption: A representative workflow for the synthesis of this compound.

Causality in Synthesis: The selective monotosylation of hexaethylene glycol is a critical step to ensure that subsequent reactions occur at only one terminus. The conversion to an azide followed by reduction is a common and efficient method for introducing a primary amine. Finally, the Boc protection is installed to provide an orthogonal handle for future deprotection and conjugation steps. Purification by column chromatography is essential to remove any di-substituted byproducts and other impurities.

Analytical Characterization for Self-Validating Protocols

To ensure the identity and purity of this compound, a combination of analytical techniques is employed. These methods provide a self-validating system, confirming that the material meets the stringent requirements for drug development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The spectra will show characteristic peaks for the Boc group (a sharp singlet at ~1.4 ppm in ¹H NMR), the repeating ethylene glycol units (~3.6 ppm), and the methylene groups adjacent to the amine and hydroxyl functionalities.[4]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the compound, providing further evidence of its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the linker. A high-purity product (typically ≥95%) is essential to ensure the homogeneity of the final drug conjugate.

Applications in Drug Development: A Versatile Building Block

The unique structure of this compound makes it a highly versatile linker in several advanced therapeutic applications. Its hydrophilicity can improve the solubility of hydrophobic drug molecules, and the discrete PEG chain provides spatial separation between the conjugated entities, which can be crucial for their biological activity.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in orienting the two ligands for effective ternary complex formation. This compound is an ideal building block for PROTAC synthesis due to its defined length and the orthogonal protecting group strategy it enables.[5][6]

Caption: Modular assembly of a PROTAC using this compound.

Utility in Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical. The hydroxyl group of this compound can be functionalized to introduce a cleavable or non-cleavable linkage to a cytotoxic payload, while the deprotected amine can be used to conjugate the linker-payload moiety to the antibody, often through surface-exposed lysine residues.

Experimental Protocol: Conjugation of Boc-NH-PEG6-Linker to a Protein

This protocol provides a general methodology for the conjugation of a Boc-NH-PEG6-linker, which has been pre-functionalized with an NHS ester at the hydroxyl terminus, to the primary amines (e.g., lysine residues) of a protein.

Materials:

-

Protein solution (e.g., in PBS, pH 7.4)

-

Boc-NH-PEG6-NHS ester (dissolved in a water-miscible organic solvent like DMSO or DMF)

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation:

-

Buffer exchange the protein into the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Conjugation Reaction:

-

Calculate the required volume of the Boc-NH-PEG6-NHS ester stock solution to achieve the desired molar excess over the protein (typically a 5 to 20-fold molar excess).

-

Add the Boc-NH-PEG6-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove the unreacted linker and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization of the Conjugate:

-

Confirm successful conjugation by SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry (to determine the degree of labeling).

-

-

(Optional) Boc Deprotection:

-

If the terminal amine is required for subsequent functionalization, the Boc group can be removed by treating the purified conjugate with an acidic solution (e.g., 50% TFA in DCM for small molecules, though milder conditions would be required for proteins to avoid denaturation). This step requires careful optimization to maintain the integrity of the protein.[7]

-

Conclusion: An Enabling Technology for Next-Generation Therapeutics

This compound represents a cornerstone in the construction of sophisticated drug delivery systems and targeted therapeutics. Its well-defined structure, hydrophilicity, and the versatility afforded by its orthogonal protecting groups provide drug development professionals with a reliable and powerful tool. A thorough understanding of its properties, synthesis, and application is essential for harnessing its full potential in the design of novel and effective medicines. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this critical linker into their drug discovery and development workflows, ultimately accelerating the journey from concept to clinic.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (a) and 13 C NMR (b) spectra of monocarboxylated PEG (500 MHz, CDCl3). Retrieved from [Link]

-

PubMed Central. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-NH-PEG6-COOH (30 atoms); [600141-83-1]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. This compound | CAS:331242-61-6 | Biopharma PEG [biochempeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solvent Maze: An In-depth Technical Guide to the Solubility of Boc-NH-PEG6-OH

Abstract

Boc-NH-PEG6-OH, a heterobifunctional linker of significant interest in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), presents a unique solubility profile critical to its effective application. This guide provides a comprehensive technical overview of the solubility of this compound in common organic solvents, moving beyond simple empirical data to an analysis of the underlying physicochemical principles. We will explore the molecular architecture influencing its solubility, present a qualitative and predictive solubility profile based on available data, and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to optimize their experimental workflows.

Introduction: The Molecular Dichotomy of this compound

This compound (tert-butyl (17-hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-yl)carbamate) is an amphiphilic molecule, a characteristic that governs its behavior in different solvent environments.[1][2] Its structure comprises two distinct domains: a hydrophilic hexaethylene glycol (PEG6) chain and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group.[1][] The PEG chain, with its repeating ether units, readily forms hydrogen bonds with polar solvents, significantly contributing to its aqueous solubility.[] Conversely, the bulky, nonpolar Boc group enhances its solubility in less polar organic media.[1] This dual nature is the primary determinant of its solubility profile, making a nuanced understanding essential for its effective use in synthesis and purification.

Predictive Solubility Profile: A Qualitative Assessment

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale and Field Insights |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The high polarity and hydrogen bond accepting capability of DMSO make it an excellent solvent for both the PEG chain and the Boc-protected amine. It is often the solvent of choice for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that effectively solvates both the polar and nonpolar regions of the molecule. It is a common solvent for peptide synthesis and other bioconjugation reactions involving PEG linkers. | |

| Acetonitrile (ACN) | Soluble | While less polar than DMSO and DMF, acetonitrile is generally a good solvent for PEGylated compounds and is compatible with many analytical techniques like HPLC. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds. Its ability to solvate the Boc group and the hydrocarbon backbone of the PEG chain contributes to the good solubility of this compound. It is frequently used in synthesis and purification. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM, chloroform is an effective solvent for this compound. | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | The hydroxyl group of methanol can hydrogen bond with the PEG chain, promoting solubility. However, the overall polarity is lower than that of water, and the nonpolar Boc group may limit very high solubility. Gentle warming may improve solubility. |

| Ethanol (EtOH) | Moderately Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating the dissolution of the PEG portion of the molecule. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF is a moderately polar ether that is a good solvent for many PEG derivatives. It can solvate both the PEG chain and the Boc group effectively. |

| Diethyl Ether (Et₂O) | Sparingly Soluble | The low polarity of diethyl ether makes it a poor solvent for the hydrophilic PEG chain, leading to limited solubility. | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | These nonpolar solvents are unable to effectively solvate the polar PEG chain, resulting in insolubility. They are often used as anti-solvents for the precipitation of PEGylated compounds. |

| Aqueous | Water | Soluble | The hydrophilic PEG6 chain is the primary driver of water solubility.[5] The presence of the hydrophobic Boc group may limit the solubility compared to an unprotected PEG6-amine, but the compound is expected to be soluble in aqueous media. |

Causality of Solubility: A Deeper Dive

The solubility of this compound is a direct consequence of the interplay between its molecular structure and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept here.

Caption: Solute-solvent interactions governing solubility.

-

Polar Solvents (e.g., DMSO, Water): These solvents readily interact with the polar PEG chain and the terminal hydroxyl group through hydrogen bonding. While the nonpolar Boc group has an unfavorable interaction, the overall energy of solvation is favorable, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexanes): These solvents have favorable van der Waals interactions with the hydrophobic Boc group. However, they cannot effectively solvate the highly polar PEG chain, leading to a net unfavorable energy of solvation and thus, insolubility.

-

Intermediate Polarity Solvents (e.g., DCM, THF, Alcohols): These solvents strike a balance, being able to interact favorably with both the hydrophobic Boc group and, to a varying extent, the hydrophilic PEG chain, resulting in good to moderate solubility.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise concentrations, the experimental determination of solubility is imperative. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[1]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until a saturated solution is formed. The concentration of the solute in the saturated supernatant is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a UV-Vis spectrophotometer.

Step-by-Step Methodology

-

Preparation of a Calibration Curve:

-

Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Perform a series of dilutions of the stock solution to create at least five calibration standards of known concentrations.

-

Analyze these standards by HPLC or UV-Vis spectrophotometry to generate a calibration curve correlating instrument response (e.g., peak area or absorbance) with concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Add a known volume of the test solvent to the vial.

-

Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let the excess solid settle.

-

For a more complete separation, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Immediately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration curve.

-

-

Calculation of Solubility:

-

Using the instrument response from the sample analysis and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Back-calculate to determine the concentration in the original saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of this compound in the tested solvent at the specified temperature.

-

Caption: Experimental workflow for solubility determination.

Conclusion: From Prediction to Precise Application

The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a wide array of scientific applications. Its amphiphilic nature, stemming from the hydrophilic PEG6 chain and the hydrophobic Boc group, results in a broad yet nuanced solubility profile. While predictive assessments provide a valuable starting point, for applications demanding precision, the empirical determination of solubility is paramount. The detailed shake-flask protocol provided herein offers a robust and reliable method for researchers to obtain the quantitative data necessary to optimize their reaction conditions, purification strategies, and formulation development, thereby harnessing the full potential of this versatile linker.

References

Sources

The Versatile Workhorse of Bioconjugation: A Technical Guide to Boc-NH-PEG6-OH

In the landscape of modern drug development and chemical biology, the precise and controlled assembly of complex molecular architectures is paramount. Success in fields such as targeted protein degradation and antibody-drug conjugates (ADCs) hinges on the rational design of linker molecules that bridge distinct functional moieties. Among the vast arsenal of chemical tools available, Boc-NH-PEG6-OH has emerged as a cornerstone, a versatile and highly valued building block for researchers and drug development professionals.

This guide provides an in-depth technical overview of this compound, moving beyond a simple catalog of its uses to delve into the causality behind its applications and the practical considerations for its successful implementation in experimental workflows. We will explore its core attributes, its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs, its broader applications in bioconjugation and surface modification, and provide detailed, field-proven protocols for its use.

Deciphering the Molecular Blueprint of this compound

At its core, this compound is a heterobifunctional linker. This designation is key to its utility, signifying the presence of two distinct reactive functional groups at opposite ends of the molecule. This allows for sequential, controlled conjugation reactions, a fundamental requirement in the multi-step synthesis of complex bioconjugates.

Let's dissect its structure to understand its function:

-

Boc-NH- (tert-butyloxycarbonyl-protected amine): This end features a primary amine shielded by a Boc group. The Boc group is an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] This controlled "unmasking" of the amine is a critical feature, allowing chemists to perform reactions at the other end of the linker without unintended side reactions at the amine.

-

-PEG6- (Hexaethylene Glycol Spacer): The backbone of the molecule is a polyethylene glycol (PEG) chain composed of six ethylene glycol units. This PEG spacer is not merely a passive connector; it imparts several crucial properties to the final conjugate:

-

Hydrophilicity: PEG is highly soluble in aqueous environments, a property that can be conferred to hydrophobic molecules it is attached to. This is particularly important for improving the solubility and bioavailability of drug candidates.[3][4]

-

Biocompatibility and Reduced Immunogenicity: PEG is well-tolerated in biological systems and can shield the conjugated molecule from recognition by the immune system, a phenomenon often referred to as the "stealth" effect.[3][4] This can prolong the circulation half-life of therapeutic molecules.

-

Flexibility and Spacing: The flexible PEG chain provides optimal spatial separation between the two conjugated entities, which can be critical for their biological function, for instance, in allowing a PROTAC to effectively bring together a target protein and an E3 ligase.

-

-

-OH (Hydroxyl Group): The other terminus of the linker is a primary hydroxyl group. This group offers a second site for chemical modification. While less reactive than a primary amine, the hydroxyl group can be activated or converted into other functional groups, providing an alternative or complementary conjugation handle.[5][6]

The monodisperse nature of this compound, meaning it has a precisely defined length and molecular weight, ensures uniformity in the final conjugate, a critical factor for therapeutic applications where batch-to-batch consistency is required.[6]

The Lynchpin of Targeted Therapeutics: Applications in PROTACs and ADCs

The unique architecture of this compound makes it an ideal component for two of the most exciting modalities in modern oncology and beyond: PROTACs and ADCs.

Engineering PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4][7] A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.

This compound is frequently employed as a building block for this critical linker component.[2][7] The synthesis often proceeds in a modular fashion where one ligand is attached to the deprotected amine and the other to the activated hydroxyl end of the PEG linker, or vice versa. The PEG6 spacer provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the prerequisite for ubiquitination and subsequent degradation of the target protein.

Enhancing the Therapeutic Window of Antibody-Drug Conjugates

ADCs are a class of targeted therapies that deliver a potent cytotoxic agent (payload) directly to cancer cells by attaching it to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[8] The linker in an ADC is a critical determinant of its stability in circulation and the efficiency of payload release at the target site.

This compound is used to construct these linkers, often to improve the physicochemical properties of the ADC.[7][8] Many potent cytotoxic payloads are highly hydrophobic, and their conjugation to an antibody can lead to aggregation and poor pharmacokinetics. Incorporating a hydrophilic PEG6 linker can mitigate these issues, leading to a more stable and effective ADC. The bifunctional nature of this compound allows for the attachment of the payload to one end and the antibody (via a suitable conjugation handle) to the other.

A Versatile Tool for Broader Bioconjugation and Material Science

The utility of this compound extends beyond PROTACs and ADCs. It is a valuable reagent for a wide range of applications where the modification of biological molecules or surfaces is desired.

PEGylation of Proteins, Peptides, and Nanoparticles

PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the therapeutic properties of proteins, peptides, and nanoparticles.[9][10] this compound can be used to introduce a short, discrete PEG chain onto these entities. This can enhance their solubility, reduce their susceptibility to proteolytic degradation, and decrease their clearance from the body.[3][4] For example, the deprotected amine of the linker can be reacted with an activated carboxylic acid on a protein, or the hydroxyl group can be activated and reacted with a nucleophile on a nanoparticle surface.

Surface Modification and Functionalization

The ability to tailor the properties of material surfaces is crucial in the development of biomedical devices, biosensors, and drug delivery systems. This compound can be used to functionalize surfaces, such as gold nanoparticles or silica-based materials, to render them more biocompatible and to introduce specific functionalities.[11][12] For instance, the hydroxyl group can be used to attach the linker to a hydroxylated surface, and the Boc-protected amine, once deprotected, can serve as an anchor point for the immobilization of proteins, antibodies, or other biomolecules.

In the Lab: Practical Protocols and Considerations

The successful use of this compound requires a solid understanding of the underlying chemistry and careful execution of experimental protocols. Here, we provide detailed, step-by-step methodologies for the key transformations involving this linker.

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free primary amine (H2N-PEG6-OH).

Causality: This step is foundational for any subsequent reaction involving the amine terminus. The choice of trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard due to the high lability of the Boc group to strong acid and the good solubility of the PEG linker in DCM.[1][13] A scavenger, such as triisopropylsilane (TIS), is often included to quench the reactive tert-butyl cation byproduct, which can otherwise lead to unwanted side reactions, particularly with sensitive substrates.[1]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, but recommended)

-

Nitrogen or Argon source

-

Rotary evaporator

-

Cold diethyl ether

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N2 or Ar).

-

To the stirred solution, add TFA. A common ratio is 1:1 DCM:TFA (v/v), but this can be optimized.[13] If using a scavenger, add TIS (e.g., 2.5-5% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (2-3 times) can help to remove residual TFA.

-

The resulting product is the amine as a TFA salt. For many subsequent reactions, this can be used directly.

-

If the free amine is required, the residue can be dissolved in a minimal amount of DCM and precipitated by the addition of cold diethyl ether. The solid can then be collected by filtration or centrifugation.

Table 1: Troubleshooting Boc Deprotection

| Problem | Potential Cause | Solution |

| Incomplete Reaction | Insufficient acid strength or reaction time. | Increase the concentration of TFA or prolong the reaction time. Gently warm the reaction if the substrate is stable. |

| Side Product Formation | Alkylation by the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[1] |

| Difficulty in Isolating Product | Product is a salt and may be difficult to handle. | Use the TFA salt directly in the next step or carefully neutralize with a non-nucleophilic base (e.g., DIPEA) before workup. |

Protocol 2: Conjugation of the Deprotected Amine to a Carboxylic Acid

Objective: To form a stable amide bond between H2N-PEG6-OH and a molecule containing a carboxylic acid.

Causality: This is a standard amide coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[14] This intermediate is unstable in aqueous solution and can be hydrolyzed. The addition of N-hydroxysuccinimide (NHS) reacts with the intermediate to form a more stable, amine-reactive NHS ester, which then efficiently reacts with the primary amine of the PEG linker to form a stable amide bond.[14][15] The reaction is typically performed at a slightly basic pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester.[16]

Materials:

-

H2N-PEG6-OH (from Protocol 1, as TFA salt or free amine)

-

Carboxylic acid-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous reactions

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5. Avoid amine-containing buffers like Tris.[16]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for non-aqueous reactions

-

N,N-Diisopropylethylamine (DIPEA) if starting with the TFA salt

Procedure:

-

Two-Step Procedure (Recommended): a. Dissolve the carboxylic acid-containing molecule and NHS (1.2 equivalents) in the appropriate reaction buffer or solvent. b. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid. c. In a separate vial, dissolve H2N-PEG6-OH in the reaction buffer. If using the TFA salt, add DIPEA (2-3 equivalents) to neutralize the acid and free the amine. d. Add the H2N-PEG6-OH solution to the activated carboxylic acid mixture.

-

One-Pot Procedure: a. Dissolve the carboxylic acid-containing molecule, H2N-PEG6-OH (1-1.2 equivalents), and NHS (1.2 equivalents) in the reaction buffer. b. Add EDC (1.2 equivalents) to initiate the reaction.

-

Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Monitor the reaction by LC-MS.

-

Once complete, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS esters.

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or preparative High-Performance Liquid Chromatography (HPLC).

Protocol 3: Activation of the Terminal Hydroxyl Group

Objective: To convert the -OH group into a better leaving group for subsequent nucleophilic substitution.

Causality: The hydroxyl group is a poor leaving group. To make it reactive towards nucleophiles, it is often converted to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs).[5] These are excellent leaving groups, allowing for efficient reaction with a wide range of nucleophiles (e.g., azides, thiols, or amines). This provides an alternative synthetic route where the hydroxyl end is reacted first.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Anhydrous DCM or pyridine

-

A non-nucleophilic base such as triethylamine (TEA) or pyridine

-

Anhydrous conditions (N2 or Ar atmosphere)

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (or pyridine) (e.g., 1.5 equivalents).

-

Add TsCl or MsCl (e.g., 1.2 equivalents) portion-wise, keeping the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the reaction can be quenched by the addition of water.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting Boc-NH-PEG6-OTs or -OMs by column chromatography.

Conclusion: A Foundation for Innovation

This compound is more than just a chemical reagent; it is an enabling tool that provides chemists and drug developers with a reliable and versatile platform for constructing complex, functional molecules. Its well-defined structure, combining a hydrophilic PEG spacer with two orthogonally-protected functional groups, offers a powerful solution for addressing challenges in solubility, biocompatibility, and controlled bioconjugation. As the fields of targeted therapeutics and advanced biomaterials continue to evolve, the fundamental principles embodied by this compound—modularity, precision, and imparted functionality—will undoubtedly continue to underpin significant scientific advancements. A thorough understanding of its properties and the causality behind its application is essential for any researcher aiming to innovate in these exciting areas.

References

-

ResearchGate. (n.d.). Method for the activation of poly(ethylene glycol) [PEG] molecules.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

ResearchGate. (n.d.). An outline of surface functionalization with the chemical linkers silane and PEG, examining an individual molecule. Step 1. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Boc-NH-PEG-COOH. Retrieved from [Link]

-

Nature. (2021). Selective and predicable amine conjugation sites by kinetic characterization under excess reagents. Retrieved from [Link]

-

PubMed Central. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Retrieved from [Link]

-

ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

-

PubMed Central. (n.d.). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]

-

Adooq Bioscience. (n.d.). ADC Linker. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Custom Synthesis of ADC Linker-payload SET. Retrieved from [Link]

-

Semantic Scholar. (2025). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. broadpharm.com [broadpharm.com]

- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc Deprotection - TFA [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Harnessing Precision and Versatility: A Technical Guide to Boc-NH-PEG6-OH in Antibody-Drug Conjugate Development

Introduction: The Critical Role of the Linker in ADC Efficacy

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1] The success of this therapeutic modality, however, is not solely dependent on the antibody and the drug. The linker, a chemical bridge connecting these two components, is a pivotal determinant of the ADC's overall performance, influencing its stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index.[2][3] A well-designed linker must ensure the ADC remains intact in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage and payload liberation upon internalization into the target cancer cell.[2]

Many potent cytotoxic payloads are inherently hydrophobic.[3] As the drug-to-antibody ratio (DAR)—the number of drug molecules per antibody—increases, the overall hydrophobicity of the ADC can rise dramatically. This often leads to challenges such as aggregation, reduced solubility, loss of binding affinity, and rapid clearance from circulation, compromising the therapeutic potential.[4][5] To counteract these issues, the incorporation of hydrophilic spacers within the linker has become a cornerstone of modern ADC design.[6] Polyethylene glycol (PEG) has emerged as the gold standard for this purpose, valued for its biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic properties of conjugated molecules.[][8][9]

This guide provides an in-depth technical exploration of a specific, highly versatile heterobifunctional PEG linker: Boc-NH-PEG6-OH . We will dissect its molecular architecture, elucidate the strategic advantages it offers, and provide detailed, field-proven protocols for its application in the sequential construction of advanced ADCs.

Deconstructing this compound: A Molecule Designed for Control

This compound is a monodisperse PEG linker featuring two distinct functional groups at its termini: a tert-butyloxycarbonyl (Boc) protected primary amine and a terminal hydroxyl group, separated by a hexa-ethylene glycol spacer.[10][11] This heterobifunctional nature is the key to its utility, enabling controlled, stepwise conjugation reactions that are fundamental to creating homogenous and well-defined ADCs.[][12]

| Component | Function & Strategic Importance |

| Boc-NH- (Boc-protected Amine) | The Boc group is an acid-labile protecting group that temporarily masks the primary amine.[13][14] Its stability in basic and nucleophilic conditions allows for chemical modifications at the other end of the linker without interference.[15] The Boc group can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the primary amine for subsequent conjugation to a payload or antibody.[10][16] This controlled "unmasking" is central to sequential conjugation strategies. |

| -PEG6- (Hexa-ethylene Glycol Spacer) | This hydrophilic chain is the core of the linker's ability to favorably modify ADC properties. It improves the water solubility of the entire conjugate, which is crucial when working with hydrophobic payloads.[2] The PEG spacer can form a hydration shell around the payload, "shielding" it from the microenvironment, which helps to prevent aggregation, reduce immunogenicity, and prolong circulation half-life by increasing the ADC's hydrodynamic radius.[1][2] |

| -OH (Terminal Hydroxyl) | The terminal hydroxyl group is a versatile chemical handle. While less reactive than an amine, it can be activated or converted into a variety of other functional groups.[8][17] Common activation strategies convert the hydroxyl into a good leaving group (e.g., a mesylate or tosylate) or an active ester, preparing it for reaction with nucleophiles on the antibody or the payload.[8] This provides an alternative and orthogonal conjugation point to the amine. |

Strategic Framework for ADC Synthesis using this compound

The heterobifunctional structure of this compound allows for a highly controlled, sequential approach to ADC synthesis. This mitigates the risk of undesirable side reactions, such as linker homodimerization, that can occur with homobifunctional linkers. The general workflow involves attaching one end of the linker to the first component (e.g., the payload), followed by deprotection and attachment of the second component (e.g., the antibody).

Below is a diagram illustrating the strategic workflow for building an ADC using this compound, where the linker is first conjugated to a payload before attachment to the antibody.

Caption: Strategic workflow for ADC synthesis using this compound.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of utilizing this compound in ADC development. These are foundational procedures that should be optimized for specific antibodies, payloads, and desired final ADC characteristics.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine. This is a critical step performed after the hydroxyl end of the linker has been conjugated.

Materials:

-

Boc-protected conjugate (e.g., Boc-NH-PEG6-Payload)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Preparation: Ensure all glassware is dry. Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).[16]

-

Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.

-

Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[16] If the substrate contains acid-sensitive groups, a scavenger like TIS (2.5-5% v/v) can be added to trap the reactive tert-butyl cations generated during deprotection.[16]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[15]

-

Monitoring: Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[16]

-

Removal of Residual TFA: To ensure complete removal of residual TFA, which can form salts with the newly exposed amine, co-evaporate the residue with toluene (3x).[16]

-

Final Product: The resulting residue is the deprotected amine-PEG-payload conjugate, which can be used directly in the next conjugation step or purified further if necessary.

Sources

- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. adcreview.com [adcreview.com]

- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. adcreview.com [adcreview.com]

- 10. This compound | CAS:331242-61-6 | Biopharma PEG [biochempeg.com]

- 11. N-Boc-PEG6-alcohol, 331242-61-6 | BroadPharm [broadpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

The Strategic Utility of Boc-NH-PEG6-OH: A Heterobifunctional Linker for Advanced Bioconjugation

Introduction: The Imperative for Precision in Molecular Assembly

In the landscape of modern therapeutics and diagnostics, the ability to selectively conjugate distinct molecular entities is paramount. This has led to the ascendancy of heterobifunctional linkers—scaffolds bearing two different reactive functional groups.[1] Such linkers are instrumental in the controlled, stepwise assembly of complex molecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] Among these, polyethylene glycol (PEG) linkers have gained prominence for their capacity to enhance the physicochemical properties of the resulting conjugates.[4]

This technical guide provides an in-depth exploration of Boc-NH-PEG6-OH, a versatile heterobifunctional PEG linker. We will delve into its core attributes, strategic applications, and provide detailed, field-proven protocols for its use. The narrative is designed to equip researchers, scientists, and drug development professionals with the technical acumen necessary to effectively leverage this powerful tool.

Core Attributes of this compound

This compound is a monodisperse PEG linker characterized by a six-unit polyethylene glycol chain, which imparts hydrophilicity and biocompatibility.[4][5] Its defining feature is the presence of two distinct terminal functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a primary hydroxyl group.[5] This orthogonal protection scheme is central to its utility, allowing for the sequential deprotection and reaction of each terminus, thereby preventing undesirable side reactions.[2]

| Property | Value | Source |

| CAS Number | 331242-61-6 | [5] |

| Molecular Formula | C17H35NO8 | [5] |

| Molecular Weight | 381.5 g/mol | [5] |

| Purity | ≥95% | [5] |

| Storage | -5°C, dry, avoid sunlight | [5] |

The PEG backbone itself offers several advantages, including enhanced solubility of hydrophobic molecules, increased stability against enzymatic degradation, and a "stealth" effect that can reduce immunogenicity and prolong circulation half-life.[3][6][7]

Strategic Applications of a Heterobifunctional PEG Linker

The unique architecture of this compound makes it an ideal building block for a variety of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In the realm of oncology, ADCs represent a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] this compound can serve as the linker connecting these two components. The hydroxyl end can be activated and conjugated to the antibody, while the Boc-protected amine, after deprotection, can be coupled to the cytotoxic payload. The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of the final ADC.[9]

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[10][11] These heterobifunctional molecules consist of a ligand for the target protein and another for an E3 ubiquitin ligase, joined by a linker.[10] The length and flexibility of the PEG linker are critical for optimal ternary complex formation (target protein-PROTAC-E3 ligase) and subsequent ubiquitination and degradation.[12] this compound provides a synthetically tractable means to connect the two ligands in a controlled manner.[5]

Surface Modification and Nanoparticle Functionalization

The hydroxyl group of this compound can be used to functionalize surfaces, such as nanoparticles or microarrays.[7][13] Subsequent deprotection of the Boc group exposes a primary amine, which can then be used to immobilize proteins, peptides, or other biomolecules. This strategy is valuable in the development of diagnostic tools and targeted drug delivery systems.[7]

Experimental Protocols and Workflows

The successful implementation of this compound in a synthetic scheme hinges on the precise and efficient manipulation of its terminal functional groups. The following protocols are designed to be self-validating systems, with explanations for key experimental choices.

Workflow for Sequential Conjugation

The overarching strategy for using this compound involves a two-stage process: functionalization of the hydroxyl group, followed by deprotection and reaction of the amine.

Caption: Sequential conjugation workflow using this compound.

Protocol 1: Activation of the Terminal Hydroxyl Group via Tosylation

This protocol converts the terminal hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution.[14][15]

Rationale: Tosylation is a robust and high-yielding reaction that renders the primary alcohol susceptible to displacement by a wide range of nucleophiles. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Add TEA (1.5 equivalents) to the solution and stir for 10 minutes.

-

Add TsCl (1.2 equivalents) portion-wise to the stirring solution.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting Boc-NH-PEG6-OTs by flash column chromatography.

Protocol 2: Boc Deprotection to Yield the Free Amine

This protocol describes the removal of the Boc protecting group under acidic conditions to expose the primary amine.[2]

Rationale: The Boc group is labile in the presence of strong acids like trifluoroacetic acid (TFA).[2] The choice of 50% TFA in DCM provides a balance between rapid deprotection and minimizing potential side reactions.

Materials:

-

Boc-protected PEG linker (from previous step or starting material)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

Procedure:

-

Dissolve the Boc-protected PEG linker in a 1:1 mixture of TFA and DCM.

-

Stir the solution at room temperature for 1-2 hours. The reaction time may vary depending on the substrate.[2]

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

Co-evaporate with DCM several times to ensure complete removal of residual TFA.

-

The resulting amine-PEG linker (as a TFA salt) can often be used directly in the next step or neutralized with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Protocol 3: Amide Bond Formation with the Free Amine

This protocol details the coupling of the deprotected amine-PEG linker to a carboxylic acid-containing molecule using EDC/NHS chemistry.

Caption: EDC/NHS mediated amide bond formation workflow.

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, which then reacts with NHS (N-hydroxysuccinimide) to form a semi-stable NHS ester.[16] This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide bond.[16] The reaction is typically performed at a pH of 7-8 for optimal coupling to the amine.[17]

Materials:

-

Amine-PEG linker (from Protocol 2)

-

Carboxylic acid-containing molecule

-

EDC

-

NHS

-

Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., PBS, pH 7.4)

-

Diisopropylethylamine (DIPEA) (if starting with the amine-TFA salt)

Procedure:

-

Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine-PEG linker (1.1 equivalents) in DMF. If it is the TFA salt, add DIPEA (2-3 equivalents) to neutralize the acid.

-

Add the solution of the amine-PEG linker to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, or purify directly by preparative HPLC.

Conclusion: A Versatile Tool for Precision Bioconjugation

This compound stands out as a highly valuable heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, coupled with the beneficial properties of the PEG chain, provides a reliable platform for the synthesis of complex and potent biomolecules. The orthogonal protecting groups are the key to its strategic utility, enabling a controlled and sequential approach to conjugation. By understanding the principles behind the activation and coupling chemistries, and by following robust, validated protocols, scientists can effectively harness the power of this compound to advance the frontiers of therapeutic and diagnostic innovation.

References

- Benchchem. (2025).

- PurePEG. (2025). The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits.

- Creative Biolabs. (n.d.).

- Creative PEGWorks. (n.d.).

- BOC Sciences. (n.d.).

- AxisPharm. (2023).

- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.

- Benchchem. (2025). step-by-step synthesis of a PROTAC using a PEG linker.

- Benchchem. (2025). Application Notes and Protocols: Boc Deprotection of PEG Linkers.

- The Role of PEG Linkers in PROTAC Synthesis: A Manufacturer's Perspective. (2025).

- Biopharma PEG. (n.d.). This compound | CAS:331242-61-6.

- Precise PEG. (n.d.). Linkers in PROTACs.

- Benchchem. (2025). Application Notes and Protocols for Functionalizing Hydroxyl Groups on a Polyethylene Glycol (PEG) Linker.

- Benchchem. (2025). The Pivotal Role of Terminal Hydroxyl Groups in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide.

- PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery.

- ChemPep. (n.d.). Overview of PEG Linkers.

- Benchchem. (2025).

- AxisPharm. (2024). Protocol for PEG Acid Reagents.

- ADC Review. (n.d.). PEG Linkers.

- Benchchem. (2025).

Sources

- 1. purepeg.com [purepeg.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. This compound | CAS:331242-61-6 | Biopharma PEG [biochempeg.com]

- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 7. creativepegworks.com [creativepegworks.com]

- 9. adcreview.com [adcreview.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 13. Application of PEG Linker | AxisPharm [axispharm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

Introduction: The Architect's Tool for Complex Biomolecules

In the sophisticated landscape of drug development and bioconjugation, the precise, controlled assembly of complex molecules is paramount. Researchers in pursuit of novel therapeutics such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated proteins rely on a chemical toolkit that enables sequential and site-specific modifications. Central to this toolkit is the strategic use of protecting groups, temporary shields that mask the reactivity of a functional group to prevent undesired side reactions. Among the most versatile and widely adopted of these is the tert-butyloxycarbonyl (Boc) group, particularly when employed on polyethylene glycol (PEG) linkers.

This technical guide provides an in-depth exploration of the function and application of the Boc protecting group in the context of PEG linkers. We will delve into the causality behind its selection, the mechanics of its application and removal, and its strategic advantages in the synthesis of advanced therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool with precision and confidence.

Core Principles: Why the Boc Group Reigns in Amine Protection